3-((苯磺酰基)亚甲基)氧杂环丁烷

描述

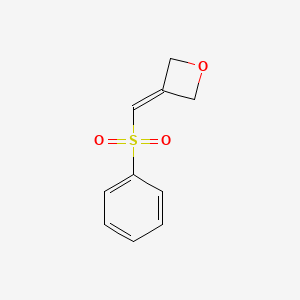

3-((Phenylsulfonyl)methylene)oxetane is a chemical compound with the molecular formula C10H10O3S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-((Phenylsulfonyl)methylene)oxetane involves the reaction of 3-Oxetanone and Methyl phenyl sulfone .Molecular Structure Analysis

The molecular weight of 3-((Phenylsulfonyl)methylene)oxetane is 210.25 . The structure of this compound includes an oxetane ring, which has been increasingly exploited for its influence on physicochemical properties as a stable motif in medicinal chemistry .Physical And Chemical Properties Analysis

The boiling point of 3-((Phenylsulfonyl)methylene)oxetane is predicted to be 412.0±45.0 °C, and its melting point is 51-53 °C . The predicted density is 1.412±0.06 g/cm3 .科学研究应用

反应性和在有机合成中的应用

亚甲基衍生物中的单线态-三重态能隙:对亚甲基及其衍生物的几何构型和单线态-三重态能隙的实验和理论测定的批判性回顾,提供了对这种化合物的独特反应性的见解。对数据的误解和不充分的理论处理已经得到纠正,使实验和理论值更加接近,并强调了亚甲基衍生物在有机合成中的细微反应性 (Shavitt, 1985)。

相邻亚甲基的氧官能化:已经综述了环丙烷衍生物转化的有效方法,包括由相邻环丙烷活化的亚甲基的氧化。这种羰基环丙烷的方法简化了合成路线并遵循原子经济性原则,展示了一种合成复杂有机化合物的有前途的方法 (Sedenkova et al., 2018)。

高级氧化工艺

- 基于过硫酸盐的高级氧化:基于过硫酸盐的高级氧化工艺 (AOP) 作为传统基于过氧化氢的工艺在水处理中的替代方案的可行性已得到严格评估。这篇综述考察了活化机制和氧化物质的形成,提供了一项比较性分析,可能激发在环境和合成应用中使用此类 AOP (Lee, von Gunten, & Kim, 2020)。

牙科和医疗应用

- 牙科粘合剂:牙科粘合剂的发展见证了新型自由基聚合引发剂和粘合剂单体的引入。对这些材料的研究导致了粘合效果和耐久性的提高,展示了化学在改善牙科治疗结果中的作用 (Ikemura & Endo, 2010)。

安全和危害

属性

IUPAC Name |

3-(benzenesulfonylmethylidene)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c11-14(12,8-9-6-13-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHCTLRZIXTLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS(=O)(=O)C2=CC=CC=C2)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)